5-(Aminomethyl)thiophene-3-carboxamide
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Overview
Description
5-(Aminomethyl)thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an aminomethyl group at the 5-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Aminomethyl)thiophene-3-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of thiophene-3-carboxylic acid with aminomethyl derivatives under specific reaction conditions. The synthesis typically involves the use of acyl chlorides and heterocyclic amine derivatives, followed by purification and characterization using spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives. These products have diverse applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
5-(Aminomethyl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- 2-Aminothiophene-3-carboxylates
Uniqueness
5-(Aminomethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl and carboxamide groups contribute to its versatility in chemical reactions and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5-(aminomethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H2,8,9) |
InChI Key |
LQYAMYIYHQLEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)N)CN |
Origin of Product |
United States |
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